b-AP15

説明

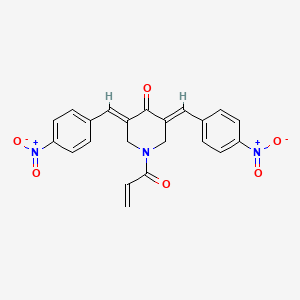

Structure

3D Structure

特性

IUPAC Name |

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-prop-2-enoylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O6/c1-2-21(26)23-13-17(11-15-3-7-19(8-4-15)24(28)29)22(27)18(14-23)12-16-5-9-20(10-6-16)25(30)31/h2-12H,1,13-14H2/b17-11+,18-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFARQYQBWJLZMW-JYFOCSDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30417703 |

Source

|

| Record name | b-AP15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30417703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009817-63-3 |

Source

|

| Record name | b-AP15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30417703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of b-AP15 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

b-AP15 is a small molecule inhibitor that has garnered significant interest in the field of oncology for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells. It details the molecular targets, downstream signaling cascades, and cellular consequences of this compound treatment. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways involved in the therapeutic effects of this compound.

Core Mechanism of Action: Inhibition of Proteasome-Associated Deubiquitinases

This compound's primary mechanism of action is the inhibition of two key deubiquitinases (DUBs) associated with the 19S regulatory particle of the proteasome: Ubiquitin-specific peptidase 14 (USP14) and Ubiquitin C-terminal hydrolase 5 (UCHL5) .[1][2][3][4] Unlike proteasome inhibitors that target the proteolytic activity of the 20S core particle, this compound prevents the removal of ubiquitin chains from proteins destined for degradation.[1] This leads to the accumulation of polyubiquitinated proteins, inducing a state of severe proteotoxic stress within the cancer cell.[5]

The chemical structure of this compound, containing α,β-unsaturated carbonyls, suggests that it may react with intracellular thiols, contributing to its activity.

Signaling Pathway of this compound's Core Action

The inhibition of USP14 and UCHL5 by this compound initiates a cascade of cellular events culminating in cell death. The following diagram illustrates this core signaling pathway.

Caption: Core mechanism of this compound targeting USP14 and UCHL5.

Downstream Cellular Consequences

The accumulation of polyubiquitinated proteins and subsequent proteotoxic stress trigger several interconnected downstream pathways that collectively contribute to the anti-cancer efficacy of this compound.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[1][2][6] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of caspases.

-

Intrinsic Pathway: this compound treatment leads to the loss of mitochondrial membrane potential and the activation of initiator caspase-9, followed by the executioner caspase-3.

-

Extrinsic Pathway: Activation of caspase-8 has also been observed, suggesting the involvement of the extrinsic apoptotic pathway.

-

Hallmarks of Apoptosis: The cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is a key indicator of apoptosis induced by this compound.[6]

The apoptotic response to this compound is generally independent of the p53 tumor suppressor status of the cancer cells.

Endoplasmic Reticulum (ER) Stress

The buildup of misfolded and polyubiquitinated proteins places a significant burden on the endoplasmic reticulum, leading to ER stress. This is evidenced by the upregulation of key ER stress markers such as:

-

GRP78 (BiP)

-

CHOP (GADD153)

-

Phosphorylated eIF2α

-

Cleaved Caspase-4

Prolonged ER stress ultimately activates apoptotic signaling pathways.

Generation of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. This oxidative stress is closely linked to the induction of apoptosis, as scavenging ROS can partially rescue cells from this compound-induced cell death. The generation of ROS is thought to be a consequence of mitochondrial dysfunction.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, primarily at the G2/M phase in some cancer cell lines.[7] This is associated with alterations in the expression of key cell cycle regulatory proteins.

Signaling Pathways Leading to Cell Death

The following diagram illustrates the interconnected downstream signaling pathways activated by this compound-induced proteotoxic stress.

Caption: Downstream cellular effects of this compound.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Prostate Cancer | LNCaP | 0.762 | 48 | [8] |

| PC-3 | 0.378 | 48 | [8] | |

| 22Rv1 | 0.858 | 48 | [8] | |

| DU145 | 0.748 | 48 | [8] | |

| Mantle Cell Lymphoma | JEKO-1 | 0.461 | Not Specified | [2] |

| REC-1 | 0.632 | Not Specified | [2] | |

| GRANTA-519 | Not Specified | Not Specified | [2] | |

| Z-138 | Not Specified | Not Specified | [2] | |

| MINO | >1.0 | Not Specified | [2] | |

| Ovarian Cancer | SKOV3 | 0.370 | 24 | [9] |

| MESOV | 0.315 | 24 | [9] | |

| Colon Cancer | HCT116 | 0.58 | Not Specified | [7] |

| Multiple Myeloma | MM.1S | Not Specified | Not Specified | [1] |

| RPMI8226 | Not Specified | Not Specified | [6] | |

| U266 | Not Specified | Not Specified | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Workflow Diagram:

Caption: Workflow for a typical MTS cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,500-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for Ubiquitinated Proteins

This protocol is for detecting the accumulation of polyubiquitinated proteins in response to this compound treatment.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide).

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins on a 4-15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour.

Intracellular ROS Detection (DCFH-DA Staining)

This protocol measures the intracellular levels of reactive oxygen species.[13][14][15][16][17]

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Analysis: Analyze the fluorescence intensity of the cells by flow cytometry using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.[18][19][20][21]

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect the cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Washing: Wash the cells with PBS.

-

Staining: Resuspend the cells in a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)

This protocol assesses changes in the mitochondrial membrane potential.[8][22][23][24][25]

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: Incubate the cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Analysis: Analyze the fluorescence intensity of the cells by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[26][27][28]

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 PC-3 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[26]

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 5 mg/kg, intraperitoneally, twice a week) or vehicle control.[28]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of apoptosis and proliferation).

Conclusion

This compound represents a promising class of anti-cancer agents that function by a distinct mechanism from traditional proteasome inhibitors. By targeting the deubiquitinating enzymes USP14 and UCHL5, this compound induces overwhelming proteotoxic stress in cancer cells, leading to their demise through multiple interconnected pathways, including apoptosis, ER stress, and ROS production. The extensive preclinical data, including its efficacy in various cancer cell lines and in vivo models, underscores the therapeutic potential of targeting the 19S proteasome DUBs. Further research and clinical investigation are warranted to fully realize the clinical utility of this compound and related compounds in the treatment of cancer.

References

- 1. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel deubiquitinase inhibitor this compound induces direct and NK cell-mediated antitumor effects in human mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of USP14 and UCH37 deubiquitinating activity by this compound as a potential therapy for tumors with p53 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proapoptotic effects of the novel proteasome inhibitor this compound on multiple myeloma cells and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of the Mitochondrial Membrane Potential (ΔΨm) [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. bosterbio.com [bosterbio.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. cosmobiousa.com [cosmobiousa.com]

- 14. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 15. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 16. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. corefacilities.iss.it [corefacilities.iss.it]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. A fast kinetic method for assessing mitochondrial membrane potential in isolated hepatocytes with rhodamine 123 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apexbt.com [apexbt.com]

- 25. file.medchemexpress.com [file.medchemexpress.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

b-AP15: A Technical Guide to a Dual USP14 and UCHL5 Inhibitor for Cancer Research

Abstract

b-AP15 is a small molecule inhibitor that has garnered significant attention in the field of oncology for its novel mechanism of action targeting the ubiquitin-proteasome system (UPS). Unlike direct proteasome inhibitors, this compound selectively inhibits the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Peptidase 14 (USP14) and Ubiquitin C-terminal Hydrolase L5 (UCHL5), which are associated with the 19S regulatory particle of the proteasome.[1][2] This inhibition leads to an accumulation of polyubiquitinated proteins, inducing proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualization of the key cellular pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Core Mechanism of Action

This compound functions as a specific inhibitor of the deubiquitinating enzymes USP14 and UCHL5, which are integral components of the 19S regulatory particle of the proteasome.[2] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation. This leads to the accumulation of polyubiquitinated proteins, causing proteotoxic stress and triggering downstream cellular responses.[1][3] Notably, this compound does not inhibit the proteolytic activities of the 20S proteasome core particle.[1] The chemical structure of this compound, (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-prop-2-enoylpiperidin-4-one, contains α,β-unsaturated carbonyls, which are thought to react with cysteine residues in the active sites of USP14 and UCHL5.[5][6]

Quantitative Data

The efficacy of this compound has been quantified across various experimental systems. The following tables summarize the inhibitory concentrations (IC50) for DUB activity and cell viability in different cancer cell lines, as well as in vivo efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | System | IC50 Value | Reference |

| 19S Proteasome DUB Activity | Purified 19S proteasomes (Ub-AMC cleavage) | 2.1 ± 0.411 µM | [2] |

| 19S Proteasome DUB Activity | Purified 19S proteasomes (Ub-AMC cleavage) | 16.8 ± 2.8 µM | [2][7] |

| Proteasome Degradation | HCT-116 cells (UbG76V-YFP reporter) | 0.8 µM | [8] |

| Cell Viability | |||

| Mantle Cell Lymphoma (MCL) | Granta 519 | 0.20 µM | [9] |

| Z-138 | 0.22 µM | [9] | |

| JVM-2 | 0.17 µM | [9] | |

| Multiple Myeloma (MM) | MM.1S | ~0.1 µM | [1] |

| U266 | ~0.2 µM | [1] | |

| RPMI 8226 | ~0.15 µM | [1] | |

| Waldenström Macroglobulinaemia | MWCL-1 | 7 nM | [10] |

| BCWM.1 | 13 nM | [10] | |

| RPCI-WM1 | 16 nM | [10] | |

| MWCL-1B/BR (Bortezomib-resistant) | 3 nM | [10] | |

| BCWM.1/BR (Bortezomib-resistant) | 16 nM | [10] | |

| RPCI-WM1/BR (Bortezomib-resistant) | 57 nM | [10] | |

| Colorectal Cancer (5-FU resistant) | RKO-R | 0.987 µM | [11] |

| HCT-15R | 0.858 µM | [11] | |

| Squamous Carcinoma | FaDu | Not specified | [8] |

| Colon Carcinoma | HCT-116 | Not specified | [8] |

| Prostate Cancer (LNCaP, 22Rv1, PC-3, DU145) | LNCaP, 22Rv1, PC-3, DU145 | Concentration-dependent inhibition (0-5µM) | [3] |

| Hepatocellular Carcinoma | Not specified | Dose-dependent decrease in viability | [12] |

| Lung Cancer | H1299, H520 | Synergistic effect with Tanespimycin | [13] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosing Schedule | Outcome | Reference |

| FaDu Squamous Carcinoma Xenografts | SCID mice | 5 mg/kg, intraperitoneal injection | Significant antitumor activity | [8] |

| HCT-116 Colon Carcinoma Xenografts | Mice | 5 mg/kg | Significantly delayed tumor onset | [8] |

| Lewis Lung Carcinomas | C57BL/6J mice | 2.5 mg/kg, 2 days on, 2 days off | Significantly inhibited tumor growth (T/C=0.16) | [2] |

| 4T1 Orthotopic Breast Carcinoma | BALB/c mice | 2.5 mg/kg, 1 day on, 3 days off | Significantly inhibited tumor growth (T/C=0.25) and reduced pulmonary metastases | [2] |

| p53-deficient tumors | p53-/- mice | Not specified | Prolonged overall survival, delayed tumor onset, and reduced tumor volume | [14] |

| Prostate Cancer Xenografts | Nude mice | Not specified | Suppressed tumor growth | [3] |

Key Signaling Pathways Modulated by this compound

This compound induces a complex cellular response by modulating several key signaling pathways, ultimately leading to apoptosis.

References

- 1. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C22H17N3O6 | CID 5351435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deubiquitinase inhibitor this compound activates endoplasmic reticulum (ER) stress and inhibits Wnt/Notch1 signaling pathway leading to the reduction of cell survival in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combination of this compound and HSP90 inhibitor tanespimycin induces ROS-mediated cytotoxicity in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of b-AP15 in Inducing Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The mechanism by which the small molecule b-AP15, an inhibitor of proteasome-associated deubiquitinases, triggers programmed cell death.

Executive Summary

This compound is a novel anti-cancer agent that inhibits the deubiquitinating enzymes (DUBs) USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[1][2] Unlike inhibitors of the 20S proteasome core, such as bortezomib, this compound blocks the removal of ubiquitin chains from proteins targeted for degradation.[1][3] This leads to the rapid accumulation of polyubiquitinated proteins, inducing severe proteotoxic stress.[4][5] This proteotoxic overload triggers a cascade of downstream events, including endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and mitochondrial dysfunction, which collectively converge to execute caspase-dependent apoptosis.[1][6] Notably, this compound can induce apoptosis in cancer cells that are resistant to conventional therapies and its efficacy is often independent of p53 or BCL2 status, making it a promising candidate for further drug development.[2][3]

Core Mechanism of Action: DUB Inhibition and Proteotoxic Stress

The primary mechanism of this compound is the inhibition of the deubiquitinating activity of two key enzymes in the ubiquitin-proteasome system (UPS): Ubiquitin-Specific Peptidase 14 (USP14) and Ubiquitin C-terminal Hydrolase L5 (UCHL5).[1][7] These enzymes are responsible for cleaving polyubiquitin chains from protein substrates, a crucial step for their entry into the 20S proteasome for degradation.

By inhibiting USP14 and UCHL5, this compound causes a rapid and massive accumulation of polyubiquitinated proteins, particularly those linked via K48 chains, which is a canonical signal for proteasomal degradation.[1][3] This accumulation overwhelms the cellular protein quality control machinery, leading to a state of intense proteotoxic stress.[4][8] This stress is the central node from which multiple pro-apoptotic signaling pathways are initiated.

Key Signaling Pathways in this compound-Induced Apoptosis

Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded and polyubiquitinated proteins places a heavy burden on the ER, the primary site of protein folding. This triggers the Unfolded Protein Response (UPR), a state of ER stress.[3][6] Treatment with this compound leads to the upregulation of key ER stress markers, including GRP78, IRE1α, and CHOP (CCAAT/enhancer-binding protein homologous protein).[6][9] CHOP, in particular, is a pro-apoptotic transcription factor that promotes cell death under conditions of prolonged ER stress.[6] The activation of ER stress-specific caspases, such as caspase-4, has also been observed, directly linking the UPR to the apoptotic machinery.[9][10]

Mitochondrial (Intrinsic) Pathway

This compound robustly engages the mitochondrial pathway of apoptosis.[1] This is characterized by a loss of mitochondrial membrane potential (ΔΨm), a critical event in the commitment to apoptosis.[1] The proteotoxic stress induced by this compound appears to cause direct mitochondrial damage, potentially through the association of misfolded proteins with mitochondrial membranes.[4] This leads to several key events:

-

Modulation of Bcl-2 Family Proteins: this compound treatment results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic BH3-only proteins such as Bim and Noxa, and the effector Bax.[1]

-

MOMP and Cytochrome c Release: The imbalance in Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the intermembrane space into the cytoplasm.[1]

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9.[11][12]

References

- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combination of this compound and HSP90 inhibitor tanespimycin induces ROS-mediated cytotoxicity in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. glpbio.com [glpbio.com]

- 12. youtube.com [youtube.com]

The Dual Inhibition of USP14 and UCHL5 by b-AP15: A Technical Guide to Its Role in the Proteasome Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. Its dysregulation is implicated in numerous diseases, particularly cancer. This has led to the development of therapeutic agents targeting this pathway. While early proteasome inhibitors targeted the 20S catalytic core, a newer class of drugs focuses on the deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle. This technical guide provides an in-depth overview of b-AP15, a small molecule inhibitor that selectively targets two such DUBs: Ubiquitin-Specific Peptidase 14 (USP14) and Ubiquitin C-terminal Hydrolase L5 (UCHL5). We will explore its mechanism of action, its effects on cellular processes, and provide detailed experimental protocols for its study.

Introduction to the Ubiquitin-Proteasome System

The UPS is the primary mechanism for selective protein degradation in eukaryotic cells.[1][2][3] The process involves two major steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome.[2][4]

The 26S proteasome is a large, ATP-dependent proteolytic complex composed of a 20S core particle, which contains the catalytic sites for protein degradation, and one or two 19S regulatory particles.[4] The 19S regulatory particle is responsible for recognizing, deubiquitinating, unfolding, and translocating the ubiquitinated substrate into the 20S core for degradation.[4]

Deubiquitinating enzymes (DUBs) are crucial regulators of the UPS, as they can remove ubiquitin chains from substrates, thereby rescuing them from degradation.[5] Several DUBs are associated with the 19S regulatory particle, including USP14 and UCHL5.[5][6][7] Overexpression or hyperactivity of these DUBs has been observed in various cancers, making them attractive therapeutic targets.[6][8]

This compound: A Selective Inhibitor of USP14 and UCHL5

This compound is a small molecule that has been identified as a specific inhibitor of the deubiquitinating activity of USP14 and UCHL5 within the 19S regulatory particle.[6][7][9] Unlike proteasome inhibitors such as bortezomib, which target the proteolytic activity of the 20S core, this compound's mechanism of action is distinct, leading to the accumulation of polyubiquitinated proteins without directly inhibiting the proteasome's catalytic sites.[6][9] However, some studies suggest that this compound may also have some inhibitory effects on the 20S proteasome at higher concentrations.[10]

The inhibition of USP14 and UCHL5 by this compound leads to a functional block of the proteasome, resulting in the accumulation of ubiquitinated proteins and the induction of cellular stress responses.[9][11] This ultimately triggers apoptosis in cancer cells, including those that have developed resistance to 20S proteasome inhibitors.[9][11]

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of the deubiquitinating activity of USP14 and UCHL5.[6][7][9] This leads to an accumulation of polyubiquitinated proteins that are substrates for proteasomal degradation.[9] The accumulation of these proteins triggers several downstream cellular events, including:

-

Endoplasmic Reticulum (ER) Stress: The buildup of misfolded and ubiquitinated proteins induces the unfolded protein response (UPR) and ER stress.[6]

-

Reactive Oxygen Species (ROS) Generation: this compound treatment has been shown to increase the production of ROS, contributing to oxidative stress and apoptosis.[6][11]

-

Caspase Activation: The cellular stress induced by this compound leads to the activation of caspases and the apoptotic cascade.[6][8]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, further contributing to its anti-proliferative effects.[9]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 Value | Cell Line/System | Reference |

| 19S Proteasome DUB Activity (Ub-AMC cleavage) | 2.1 ± 0.411 µM | Purified 19S proteasomes | [7] |

| Proteasome Deubiquitinase Activity (Ub-AMC) | 16.8 ± 2.8 µM | Not specified | [7] |

| UbG76V-YFP Reporter Accumulation | 0.8 µM | Not specified | [12] |

| 19S Regulatory Particle Deubiquitinase Activity | 15.2 µM | HeLa UbG76V-GFP cells | [10] |

Table 2: Cytotoxicity (IC50) of this compound in Cancer Cell Lines (48h treatment)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| LNCaP | Prostate Cancer | 0.762 | [6] |

| 22Rv1 | Prostate Cancer | 0.858 | [6] |

| PC-3 | Prostate Cancer | 0.378 | [6] |

| DU145 | Prostate Cancer | 0.748 | [6] |

| WPMY-1 | Normal Prostate Stromal | 0.958 | [6] |

| HCT116 | Colon Carcinoma | ~0.58 | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of this compound.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound.[6]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., LNCaP, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 5 µM.[6]

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[6]

-

At the end of the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Ubiquitinated Proteins

This protocol is based on methodologies described in studies investigating the accumulation of ubiquitinated proteins following this compound treatment.[6][9]

Objective: To detect the accumulation of total and K48-linked ubiquitinated proteins in cells treated with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Ubiquitin (total), anti-K48-linkage specific ubiquitin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0-2 µM) for a specified time (e.g., 24 hours).[6]

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Studies

This protocol is a general guideline based on descriptions of in vivo experiments with this compound.[6][8][9] All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for injection (e.g., PC-3, MM.1S)

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in 1% DMSO + 30% PEG300 + 1% Tween80 + ddH2O)[8]

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.[9]

-

Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).[9]

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 4-5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired schedule (e.g., daily for 14 days, or twice a week).[8][9]

-

Measure tumor volume (e.g., every other day) using calipers (Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ubiquitinated proteins, cleaved caspase-3).[6]

Signaling Pathways Affected by this compound

Besides the direct impact on the proteasome, this compound influences several signaling pathways, contributing to its anti-cancer effects.

p53-Independent Apoptosis

This compound induces apoptosis in a manner that is independent of the tumor suppressor p53 status.[7][12] This is a significant advantage as many cancers harbor p53 mutations. In p53-deficient tumors, this compound treatment can still lead to tumor regression by upregulating cell cycle-related proteins like p27 and Cyclin E1.[8][14]

Downregulation of Androgen Receptor

In androgen-dependent prostate cancer cells, this compound treatment has been shown to downregulate the expression of the androgen receptor (AR), which is degraded via the ubiquitin-proteasome system.[6] This provides an additional mechanism for its efficacy in this cancer type.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the ubiquitin-proteasome system through a novel mechanism of action. Its ability to inhibit the deubiquitinating enzymes USP14 and UCHL5 leads to the accumulation of polyubiquitinated proteins, induction of cellular stress, and ultimately apoptosis in a variety of cancer cells, including those resistant to conventional therapies. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other DUB inhibitors.

Future research should focus on optimizing the pharmacological properties of this compound to improve its efficacy and reduce potential off-target effects. Clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients. A deeper understanding of the complex interplay between DUB inhibition and various cellular signaling pathways will be crucial for the successful clinical translation of this class of compounds. Although a clinical trial for the structural analogue VLX1570 was put on hold due to toxicity, further research into this class of compounds is warranted.[15]

References

- 1. lifesensors.com [lifesensors.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Effect of this compound on the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

b-AP15: A Technical Guide to its Impact on the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

Abstract

b-AP15 is a novel small molecule inhibitor that disrupts the ubiquitin-proteasome system (UPS) through a mechanism distinct from clinically established proteasome inhibitors. It selectively targets deubiquitinases (DUBs) associated with the 19S regulatory particle of the proteasome, leading to a cascade of cellular events culminating in potent anti-tumor activity. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the intricate cellular pathways it modulates.

Core Mechanism of Action: Inhibition of 19S Proteasome-Associated Deubiquitinases

Unlike proteasome inhibitors that target the proteolytic activity of the 20S core particle (e.g., bortezomib), this compound functions by inhibiting the deubiquitinating activity within the 19S regulatory particle.[1] This novel mechanism circumvents some resistance pathways associated with 20S inhibitors.[2][3]

The primary targets of this compound are two specific deubiquitinases (DUBs):

By inhibiting USP14 and UCHL5, this compound prevents the removal and recycling of ubiquitin chains from proteins targeted for degradation. This leads to the rapid and massive accumulation of polyubiquitinated proteins within the cell.[4][6][7] This accumulation triggers significant proteotoxic stress, overwhelming the cellular protein homeostasis machinery and initiating downstream cell death pathways.[7] While the primary mechanism involves the 19S DUBs, some studies suggest this compound may also directly inhibit the 20S proteasome's chymotrypsin-like activity with a comparable IC50 value.[8] The compound contains an α,β-unsaturated carbonyl group, which can react with cysteine proteases like USP14 and UCHL5.[9]

Cellular Consequences and Signaling Pathways

The inhibition of proteasomal DUBs by this compound initiates a multi-faceted cellular stress response.

2.1. Proteotoxic Stress and Apoptosis Induction The accumulation of polyubiquitinated proteins leads to proteotoxic stress, which in turn activates the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[1][6] This is evidenced by the increased expression of ER stress markers such as BiP, CHOP, and phosphorylated eIF2α.[1]

This stress culminates in the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1] Key events include:

-

Caspase Activation: Significant activation of initiator caspases (caspase-8, caspase-9) and the effector caspase-3.[1]

-

PARP Cleavage: Cleavage of PARP serves as a hallmark of apoptosis.[1]

-

Mitochondrial Dysfunction: this compound treatment leads to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome C and AIF from the mitochondria into the cytoplasm.[1][7]

-

Bcl-2 Independent Apoptosis: this compound can induce apoptosis even in cells overexpressing the anti-apoptotic protein Bcl-2 or those lacking p53, suggesting a robust and broad applicability.[4][10]

2.2. Oxidative Stress A significant consequence of this compound treatment is the strong induction of reactive oxygen species (ROS).[6] This oxidative stress is a major contributor to the drug's potent apoptotic activity. Scavenging ROS can reduce this compound-induced apoptosis, highlighting the critical role of this pathway.[6]

2.3. Cell Cycle Arrest this compound has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cell type and experimental conditions.[1][11] This is associated with the accumulation of cell cycle inhibitors like p21 and p27.[10][12][13]

2.4. Modulation of Key Signaling Pathways this compound impacts several critical signaling pathways involved in inflammation and cell survival:

-

JNK/AP-1 Pathway: Rapid activation of Jun-N-terminal kinase (JNK) is a key event in this compound-induced apoptosis.[6]

-

NF-κB Pathway: In inflammatory models, this compound can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][14]

-

MAPK Pathway: this compound has been shown to inhibit the phosphorylation of ERK1/2 and JNK in response to inflammatory stimuli.[5][14]

Quantitative Data Summary

The potency of this compound has been evaluated across various cell lines and in vivo models.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Target / Assay | Cell Line / System | IC50 Value | Reference(s) |

| DUB Activity | Purified 19S Proteasomes (Ub-AMC) | 2.1 ± 0.411 µM | [4] |

| DUB Activity | Proteasome DUBs (Ub-AMC) | 16.8 ± 2.8 µM | [4][9] |

| Proteasome Degradation | HCT-116 (UbG76V-YFP reporter) | 0.8 µM | [10] |

| Cell Viability (48h) | PC-3 (Prostate Cancer) | 0.378 µM | [1] |

| Cell Viability (48h) | DU145 (Prostate Cancer) | 0.748 µM | [1] |

| Cell Viability (48h) | LNCaP (Prostate Cancer) | 0.762 µM | [1] |

| Cell Viability (48h) | 22Rv1 (Prostate Cancer) | 0.858 µM | [1] |

| Cell Viability (48h) | WPMY-1 (Prostate Stromal) | 0.958 µM | [1] |

| 20S Proteasome Activity | In Vitro Chymotrypsin-like Assay | 18.1 µM | [8] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Tumor Type | Dosage & Schedule | Outcome | Reference(s) |

| C57BL/6J Mice | Lewis Lung Carcinoma (LLC) | 2.5 mg/kg (2 days on, 2 days off) | Significant tumor growth inhibition (T/C = 0.16) | [4] |

| BALB/c Mice | 4T1 Orthotopic Breast Carcinoma | 2.5 mg/kg (1 day on, 3 days off) | Significant tumor growth inhibition (T/C = 0.25); Reduced pulmonary metastases | [4] |

| SCID Mice | FaDu Squamous Carcinoma Xenografts | 5 mg/kg | Significant antitumor activity | [10] |

Key Experimental Protocols

Reproducing and building upon existing research requires standardized methodologies. Below are detailed protocols for key experiments used to characterize the effects of this compound.

4.1. Deubiquitinase (DUB) Activity Assay

-

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of proteasome-associated DUBs.

-

Principle: A fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is cleaved by active DUBs, releasing free AMC which fluoresces. Inhibition of DUB activity results in a reduced fluorescence signal.

-

Protocol:

-

Purify 19S proteasomes from a relevant cell source.

-

In a 96-well plate, treat purified 19S proteasomes (e.g., 5 nM final concentration) with a serial dilution of this compound (or vehicle control) for a specified pre-incubation time.[4]

-

Initiate the reaction by adding Ub-AMC substrate.

-

Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the log concentration of this compound and use non-linear regression analysis to determine the IC50 value.[4]

-

4.2. Western Blot for Polyubiquitin Accumulation

-

Objective: To visualize the cellular accumulation of polyubiquitinated proteins following this compound treatment.

-

Protocol:

-

Culture cells (e.g., HCT-116, LNCaP, PC-3) to ~70-80% confluency.[1]

-

Treat cells with increasing concentrations of this compound (e.g., 0-2 µM) for a specified time (e.g., 24 hours).[1]

-

Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE using a gradient gel to resolve high molecular weight species.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for total ubiquitin, K48-linked ubiquitin, or K63-linked ubiquitin.[1][5]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

4.3. Cell Viability / Cytotoxicity Assay (MTS Assay)

-

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0-5 µM) for various time points (e.g., 24, 48, 72 hours). Include vehicle-only wells as a control.[1]

-

At the end of the incubation period, add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions.[14]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability data against the log concentration of this compound and use non-linear regression to calculate the IC50 value.[1]

-

4.4. Apoptosis Analysis by Annexin V/PI Staining

-

Objective: To quantify the percentage of cells undergoing apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.

-

Protocol:

-

Treat cells with this compound as described for other assays.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells immediately by flow cytometry.

-

Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[1]

-

Conclusion

This compound represents a distinct class of UPS inhibitors with significant therapeutic potential. Its primary mechanism, the inhibition of the 19S proteasome-associated deubiquitinases USP14 and UCHL5, triggers overwhelming proteotoxic stress, leading to robust, p53-independent apoptosis in cancer cells.[4][11] The induction of oxidative and ER stress are key mediators of its cytotoxicity.[6] By targeting the UPS upstream of the 20S catalytic core, this compound offers a promising strategy to overcome resistance to conventional proteasome inhibitors and provides a valuable tool for researchers investigating the complex regulation of protein degradation.[2]

References

- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of this compound : a novel inhibitor of proteasome deubiquitinase activity | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]

- 6. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory Effect of this compound on the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]

- 12. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cytotoxicity of b-AP15: Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the cytotoxic mechanisms of b-AP15, a novel anti-cancer agent. It details the compound's mode of action, summarizes key quantitative data from preclinical studies, and offers detailed protocols for replicating foundational experiments.

Introduction: Targeting the Proteasome via Deubiquitinase Inhibition

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of damaged or unwanted proteins, playing a vital role in maintaining cellular homeostasis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While inhibitors of the 20S proteasome core particle, such as bortezomib, have seen clinical success, resistance mechanisms have emerged.

This compound is a small molecule inhibitor that targets the UPS through a distinct mechanism. It selectively inhibits the deubiquitinating enzymes (DUBs) ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase 5 (UCHL5) , which are associated with the 19S regulatory particle of the proteasome[1][2][3][4]. This inhibition prevents the removal of ubiquitin chains from proteins targeted for degradation, leading to a rapid accumulation of polyubiquitinated proteins and subsequent induction of cell stress and apoptosis[1][3][5]. This novel mechanism of action has shown efficacy in models of various malignancies, including those resistant to 20S proteasome inhibitors[6][7].

Core Mechanism of Action: Induction of Proteotoxic Stress

The primary mechanism of this compound cytotoxicity is the inhibition of proteasome-associated DUBs. Unlike inhibitors of the 20S proteasome's catalytic core, this compound blocks the deubiquitylating activity required for substrate processing by the proteasome without directly affecting its proteolytic functions[1]. This leads to an accumulation of K48-linked polyubiquitinated proteins, triggering significant proteotoxic stress[1][8]. This stress overwhelms the cell's protein quality control machinery, initiating downstream signaling cascades that culminate in cell death. While the primary targets are USP14 and UCHL5, some studies suggest this compound may also inhibit the 20S proteasome at comparable IC50 values, potentially contributing to its potent cytotoxic effects[9][10].

Caption: Mechanism of this compound-mediated proteasome inhibition.

Key Cytotoxic Pathways

The proteotoxic stress induced by this compound activates several interconnected signaling pathways, primarily revolving around apoptosis, oxidative stress, and endoplasmic reticulum (ER) stress.

Induction of Caspase-Dependent Apoptosis

This compound is a potent inducer of apoptosis in a multitude of cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways[1]. A hallmark of this compound-induced apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP)[1][4]. This process is dependent on caspases, as the pan-caspase inhibitor z-VAD-FMK can effectively block apoptosis[1][4].

-

Intrinsic Pathway: this compound treatment leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm)[1]. This is accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, Bim, and Noxa[1]. These changes facilitate the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, which in turn activates the initiator caspase-9 and the executioner caspase-3[1].

-

Extrinsic Pathway: Evidence also points to the activation of the extrinsic pathway, as shown by the activation of the initiator caspase-8[1].

Generation of Reactive Oxygen Species (ROS) and ER Stress

A major contributor to this compound's cytotoxicity is its ability to induce severe oxidative stress[6].

-

Oxidative Stress: Treatment with this compound significantly increases the intracellular levels of reactive oxygen species (ROS)[1][6]. This disruption of redox homeostasis is a key differentiator from the effects of 20S inhibitors like bortezomib[6]. The generation of ROS is mechanistically linked to mitochondrial dysfunction and is a critical driver of apoptosis, as ROS scavengers such as N-acetyl-L-cysteine (NAC) can inhibit this compound-induced cell death[1][8]. Furthermore, this oxidative stress leads to the rapid activation of the JNK/AP-1 signaling pathway[6].

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and polyubiquitinated proteins triggers the unfolded protein response (UPR) and induces ER stress[1][6]. This is a common consequence of proteasome inhibition and contributes to the overall cytotoxic effect.

Caption: Interconnected signaling pathways in this compound cytotoxicity.

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness at nanomolar to low-micromolar concentrations.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48-72h Treatment)

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| HCT-116 | Colon Carcinoma | ~0.8 µM (UbG76V-YFP) | [5] |

| JEKO-1 | Mantle Cell Lymphoma | 461 nM | [4] |

| REC-1 | Mantle Cell Lymphoma | 632 nM | [4] |

| MINO | Mantle Cell Lymphoma | 1181 nM | [4] |

| Multiple Myeloma Lines | Multiple Myeloma | 0.2 - 1.0 µM | [7] |

| LNCaP | Prostate Cancer | ~1 µM (Apoptosis) | [1] |

| PC-3 | Prostate Cancer | ~1 µM (Apoptosis) | [1] |

| FaDu | Squamous Carcinoma | Not specified (in vivo) | [5] |

| HSC2 | Oral Squamous Carcinoma | 0.094 µM | [5] |

| HL60 | Promyelocytic Leukemia | 0.13 µM | [5] |

Table 2: Summary of Other Quantitative Effects of this compound

| Parameter Measured | Cell Line(s) | Treatment Details | Observation | Reference(s) |

| Apoptosis (Annexin V/PI) | PC-3 | 1 µM for 12h | Significant increase in apoptotic cells | [1] |

| ROS Generation | LNCaP, PC-3 | 1 µM for 12h | Significant increase in ROS levels | [1] |

| Caspase-3 Cleavage | HCT-116 | 1 µM, 16-24h | Rapid and high levels of cleaved K18 (caspase substrate) | [6] |

| 19S DUB Activity Inhibition | Purified 19S | In vitro assay (Ub-AMC) | IC50 = 2.1 µM or 16.8 µM | [3][5] |

| 20S Proteasome Activity | Purified 20S | In vitro assay (chymotrypsin-like) | IC50 = 18.1 µM | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxicity of this compound.

Cell Viability Assay (MTT Method)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

96-well flat-bottom tissue culture plates

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2[12].

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well and mix gently. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals[12][13].

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution[11][13].

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure a homogenous solution[11]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background[12][13].

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well tissue culture plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time (e.g., 1 µM for 12-24 hours)[1].

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins, such as cleaved PARP, caspases, or ubiquitinated proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-caspase-3, anti-ubiquitin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate[1].

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Add ECL substrate and detect the chemiluminescent signal using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Caption: General experimental workflow for studying this compound cytotoxicity.

Conclusion and Future Perspectives

This compound is a potent cytotoxic agent that functions by inhibiting the 19S proteasome-associated deubiquitinases USP14 and UCHL5. This action leads to the accumulation of polyubiquitinated proteins, inducing a cascade of cellular stress responses, including ER stress and the generation of ROS. These events converge to trigger caspase-dependent apoptosis through both intrinsic and extrinsic pathways. Preclinical data shows that this compound is effective against a range of cancer cell types, including those with resistance to conventional 20S proteasome inhibitors, and is well-tolerated in in vivo models[1][7]. While a clinical trial for the this compound analogue VLX1570 was halted due to toxicity, the unique mechanism of targeting DUBs remains a promising avenue for cancer therapy[14]. Further research into optimizing the therapeutic index and exploring combination therapies may unlock the full potential of this class of compounds in oncology.

References

- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The novel deubiquitinase inhibitor this compound induces direct and NK cell-mediated antitumor effects in human mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Stress Induced by the Deubiquitinase Inhibitor this compound Is Associated with Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Effect of this compound on the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of this compound on the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. biotium.com [biotium.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Foundational Research on Deubiquitinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research in the field of deubiquitinase (DUB) inhibitors. It covers the core principles of DUBs, the mechanism of action of their inhibitors, key signaling pathways they modulate, and the experimental protocols central to their discovery and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in this promising area of therapeutic research.

Introduction to Deubiquitinases (DUBs)

Deubiquitinases are a large family of proteases that play a crucial role in the ubiquitin-proteasome system (UPS), a primary pathway for protein degradation and turnover within the cell.[1] The human genome encodes approximately 100 DUBs, which are broadly classified into seven families: ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTUs), Machado-Joseph domain proteases (MJDs), JAMM/MPN domain-associated metallopeptidases (JAMMs), MINDY-type proteases, and ZUFSP/Mug105.[2] The first six are cysteine proteases, while the JAMM family members are zinc metalloproteases.[2]

DUBs counteract the action of E3 ubiquitin ligases by removing ubiquitin molecules from substrate proteins.[3] This process of deubiquitination is critical for maintaining cellular homeostasis by regulating protein stability, localization, and activity.[4] The diverse functions of DUBs implicate them in a wide array of cellular processes, including cell cycle progression, DNA repair, signal transduction, and immune responses.[3][5] Consequently, the dysregulation of DUB activity is associated with numerous human diseases, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[1][6][7]

Mechanism of Action of DUB Inhibitors

DUB inhibitors are small molecules designed to specifically block the enzymatic activity of deubiquitinases.[1] By inhibiting a DUB, these compounds prevent the removal of ubiquitin from a target protein, thereby increasing its ubiquitination status. This often leads to the degradation of the protein by the proteasome, which can be a therapeutic strategy if the target protein is an oncoprotein or is otherwise involved in disease pathology.[1] DUB inhibitors can exert their effects through various mechanisms, including competitive, non-competitive, and allosteric inhibition.[4][8] The development of selective and potent DUB inhibitors is a significant focus of current drug discovery efforts, with the goal of targeting specific DUBs that are dysregulated in disease.[9]

Quantitative Data on DUB Inhibitors

The following tables summarize key quantitative data for a selection of deubiquitinase inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: Inhibitors of Ubiquitin-Specific Protease 7 (USP7)

| Inhibitor | IC50 Value | Assay Type | Cell Line/System | Reference(s) |

| P5091 | ~8 µM | Biochemical | Recombinant USP7 | [10] |

| P22077 | >1 µM (cellular viability) | Cell-based | p53 WT cell lines | [11] |

| HBX 41,108 | ~6 µM | Biochemical | Recombinant USP7 | [12] |

| NSC 697923 | <0.2 µM | Biochemical | Recombinant USP7 | [12] |

| BAY 11-7082 | <0.2 µM | Biochemical | Recombinant USP7 | [12] |

| FX1-5303 | 0.29 nM | Biochemical | Recombinant USP7 | [11] |

| STIRUR 41 | 31-143 µM (anti-cancer) | Cell-based | HCT116 | [13] |

Table 2: Inhibitors of Ubiquitin-Specific Protease 14 (USP14)

| Inhibitor | IC50 Value | Assay Type | Cell Line/System | Reference(s) |

| IU1 | 4-5 µM | Biochemical | Proteasome-bound USP14 | [14][15] |

| IU1-47 | 0.6 µM | Biochemical | Proteasome-bound USP14 | [14][16] |

| IU1-248 | 0.83 µM | Biochemical | Recombinant USP14 | [14] |

| b-AP15 | 2.1 µM | Biochemical | Purified 19S proteasome | [17] |

| VLX1570 | - | - | - | [17] |

Table 3: Inhibitors of Ubiquitin C-terminal Hydrolase L1 (UCH-L1)

| Inhibitor | IC50 Value | Ki Value | Assay Type | Reference(s) |

| LDN-57444 | 0.88 µM | 0.40 µM | Biochemical | [9][18][19] |

| IMP-1710 (Alkyne ABP) | 38 nM | - | Biochemical (FP) | [5][20] |

| Compound 1 (Cyanamide-based) | 90 nM | - | Biochemical (FP) | [5][20] |

| Isatin O-acyl oxime 30 | 0.80-0.94 µM | 0.40 µM | Biochemical | [18] |

Table 4: Other Notable DUB Inhibitors

| Inhibitor | Target DUB(s) | IC50 Value(s) | Assay Type | Reference(s) |

| PR-619 | Broad-range | USP4 (3.93 µM), USP8 (4.9 µM), USP7 (6.86 µM), USP2 (7.2 µM), USP5 (8.61 µM) | Biochemical | [9] |